2,2',3,4,4',5',6-Heptabromodiphenyl ether

Catalog No.
S649780
CAS No.
207122-16-5
M.F
C12H3Br7O
M. Wt
722.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2',3,4,4',5',6-Heptabromodiphenyl ether

CAS Number

207122-16-5

Product Name

2,2',3,4,4',5',6-Heptabromodiphenyl ether

IUPAC Name

1,2,3,5-tetrabromo-4-(2,4,5-tribromophenoxy)benzene

Molecular Formula

C12H3Br7O

Molecular Weight

722.5 g/mol

InChI

InChI=1S/C12H3Br7O/c13-4-1-6(15)9(3-5(4)14)20-12-8(17)2-7(16)10(18)11(12)19/h1-3H

InChI Key

ILPSCQCLBHQUEM-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Br)Br)Br)OC2=C(C(=C(C=C2Br)Br)Br)Br

Synonyms

1,2,3,5-Tetrabromo-4-(2,4,5-tribromophenoxy)benzene; 2,2’,3,4,4’,5’,6-Heptabromodiphenyl Ether; PBDE 183;

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)Br)OC2=C(C(=C(C=C2Br)Br)Br)Br

Historical Usage and Research:

Despite its discontinued use, BDE-183S remains a subject of scientific research due to its presence in the environment and potential for exposure. Research efforts focus on understanding its:

  • Environmental fate and distribution: Studies investigate how BDE-183S breaks down in the environment, its transport pathways, and its accumulation in different environmental compartments, such as soil, water, and sediment.
  • Bioaccumulation potential: Research examines how BDE-183S accumulates in organisms through the food chain, potentially reaching harmful levels in top predators.
  • Potential health effects: Studies investigate the potential for BDE-183S exposure to cause adverse health effects in humans and wildlife. This includes examining its potential to disrupt hormonal systems, impact development, or cause other health problems.

BDE-183S as a Reference Compound:

BDE-183S serves as a reference compound in various scientific studies related to brominated flame retardants (BFRs). Due to its well-characterized properties and availability, it is often used in:

  • Method development and validation: BDE-183S helps researchers develop and validate analytical methods for detecting and quantifying BFRs in environmental samples and biological tissues.
  • Toxicity studies: BDE-183S allows researchers to compare the potential toxicity of other BFRs and understand the mechanisms by which these chemicals might exert their effects.
  • Environmental monitoring: By measuring BDE-183S levels in the environment, researchers can track the persistence and spread of BFRs and assess their potential impact on ecosystems.

2,2',3,4,4',5',6-Heptabromodiphenyl ether is a member of the polybrominated diphenyl ethers (PBDEs) family, which are brominated flame retardants commonly used in various applications to reduce flammability. This specific compound has the molecular formula C12H3Br7OC_{12}H_3Br_7O and is characterized by seven bromine atoms attached to a diphenyl ether structure. Its chemical structure contributes to its physical properties, including a melting point of approximately -107.3 °C and a boiling point of 99.2 °C .

BDE-183 is considered a hazardous substance due to several factors:

  • Toxicity: Studies suggest potential developmental and neurotoxic effects in animals exposed to BDEs []. However, data on the specific toxicity of BDE-183 is limited.
  • Bioaccumulation: BDEs, including BDE-183, are known to bioaccumulate in the food chain, posing a potential threat to wildlife and human health through dietary exposure [].
  • Environmental persistence: BDEs are persistent organic pollutants (POPs), meaning they degrade slowly in the environment and can travel long distances through air and water currents [].

The chemical behavior of 2,2',3,4,4',5',6-Heptabromodiphenyl ether is influenced by its brominated nature. It can undergo various reactions typical of halogenated compounds, such as:

  • Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles under certain conditions.
  • Dehalogenation: This compound can lose bromine atoms through reactions with strong nucleophiles or under thermal conditions.
  • Oxidation: The presence of the oxygen atom allows for potential oxidation reactions, leading to the formation of various degradation products.

These reactions are crucial for understanding its environmental impact and biotransformation in biological systems.

Research indicates that 2,2',3,4,4',5',6-Heptabromodiphenyl ether exhibits various biological activities. It has been linked to endocrine disruption and potential neurotoxicity. Studies have shown that PBDEs can interfere with thyroid hormone levels and may affect reproductive health in animals. Additionally, 2,2',3,4,4',5',6-Heptabromodiphenyl ether has demonstrated cytotoxic effects on certain cell lines, suggesting a need for further investigation into its safety profile and long-term health effects .

Synthesis of 2,2',3,4,4',5',6-Heptabromodiphenyl ether typically involves:

  • Bromination of diphenyl ether: This is achieved through electrophilic aromatic substitution using bromine or brominating agents under controlled conditions to ensure selective bromination at the desired positions.
  • Purification: The crude product is purified using techniques such as column chromatography to isolate the desired heptabrominated compound.

The synthesis process must be carefully monitored due to the hazardous nature of the reagents involved.

2,2',3,4,4',5',6-Heptabromodiphenyl ether is primarily used as a flame retardant in various materials including:

  • Textiles: Incorporated into fabrics to enhance fire resistance.
  • Electronics: Used in circuit boards and other electronic components.
  • Building materials: Added to plastics and foams for improved fire safety.

Studies on 2,2',3,4,4',5',6-Heptabromodiphenyl ether have focused on its interactions with biological systems and environmental components. Key findings include:

  • Bioaccumulation: The compound tends to accumulate in living organisms due to its lipophilic nature.
  • Toxicokinetics: Research indicates that it can be metabolized into less brominated forms or other metabolites in biological systems.
  • Environmental persistence: It exhibits resistance to degradation in various environmental settings, raising concerns about long-term ecological impacts .

Several compounds share structural similarities with 2,2',3,4,4',5',6-Heptabromodiphenyl ether. Here are some notable examples:

Compound NameMolecular FormulaNumber of BrominesUnique Features
2,2',3,4,4',5-Hexabromodiphenyl EtherC12H5Br6O6Fewer bromines; potentially less toxic
2,3-Dibromodiphenyl EtherC12H8Br2O2Significantly lower bromination
1,1'-Biphenyl-2,2',3-triolC12H10O30Non-brominated; serves as a control compound

Each of these compounds has distinct properties and applications that differentiate them from 2,2',3,4,4',5',6-Heptabromodiphenyl ether. The unique arrangement of bromine atoms in the heptabrominated compound contributes significantly to its fire-retardant capabilities but also raises concerns regarding toxicity and environmental persistence.

2,2',3,4,4',5',6-Heptabromodiphenyl ether exhibits widespread global distribution across diverse environmental matrices, with concentrations varying significantly by geographic region and level of industrialization [1]. This polybrominated diphenyl ether congener serves as a critical indicator substance for octabromodiphenyl ether products, representing the major component of commercial formulations [2]. Global monitoring studies demonstrate that this compound has achieved ubiquitous environmental presence, detected in samples from equatorial to polar regions [17].

The spatial distribution patterns reveal pronounced regional variations, with the highest concentrations consistently observed in industrialized regions of North America, Europe, and East Asia [15] [25]. In the United States and neighboring countries, environmental levels are categorized as extreme, with concentrations ranging from 17 to 36 nanograms per gram in marine monitoring matrices [25]. Western European countries and Japan exhibit high pollution levels, with concentrations reaching up to 8.8 nanograms per gram, while most Asian and African countries demonstrate slight contamination levels below 0.8 nanograms per gram [25].

Notably, elevated concentrations have been documented in countries with no historical production of polybrominated diphenyl ethers, including Ghana with concentrations up to 16 nanograms per gram, the Philippines at 7.5 nanograms per gram, and Hong Kong at 7.7 nanograms per gram [15] [25]. These anomalously high values are attributed to electronic waste recycling activities and the global trade in discarded electrical equipment [15].

The compound demonstrates significant persistence in environmental systems, with reported environmental half-lives typically exceeding 180 days in sediment and soil matrices [4]. This persistence, combined with its hydrophobic properties and strong adsorption to organic matter, facilitates long-range environmental transport and accumulation in remote regions [4] [7].

Spatial and Temporal Distribution in Aquatic Environments

Aquatic environments serve as major repositories for 2,2',3,4,4',5',6-Heptabromodiphenyl ether, with distinct distribution patterns observed across marine, estuarine, and freshwater systems [11] [23]. Marine sediment concentrations exhibit global variability, ranging from 0.06 to 14.3 nanograms per gram dry weight, with the highest levels documented in coastal areas adjacent to urban and industrial centers [18] [23].

In Hong Kong coastal waters, comprehensive monitoring revealed sediment concentrations varying from 1.68 to 53.6 nanograms per gram dry weight across fifteen sampling stations [18]. The most contaminated site at Kwun Tong recorded 14.3 nanograms per gram dry weight, representing the highest individual congener concentration among fifteen polybrominated diphenyl ether compounds analyzed [18]. Estuarine environments demonstrate particularly elevated concentrations, with the Nahoon Estuary in South Africa showing seasonal variations from 1.91 to 235 nanograms per gram dry weight [21].

Freshwater systems display concentration ranges from 1.0 to 42.4 nanograms per gram dry weight in sediments, with river systems showing values between 0.3 and 13 nanograms per gram dry weight [20] [24]. The Clyde Estuary studies documented concentrations up to 2337 micrograms per kilogram dry weight in sediment cores, with the highest levels observed near the confluence of industrial waterways [6].

Temporal distribution patterns in aquatic sediments reveal increasing concentrations toward surface layers, reflecting enhanced deposition during recent decades [6] [14]. Sediment core analyses from the Inner Clyde Estuary demonstrated clear increasing trends from deeper historical layers to surface sediments, with maximum concentrations typically occurring within the uppermost 10 centimeters [6]. This temporal pattern corresponds to the period of greatest commercial use and environmental release of polybrominated diphenyl ether formulations [6] [14].

Surface water concentrations exhibit seasonal variability, with spring season measurements ranging from 25.32 to 785 nanograms per liter, while summer concentrations span 30.1 to 110 nanograms per liter [21]. These seasonal variations reflect the complex interplay of temperature-dependent volatilization, precipitation patterns, and biological uptake processes [21].

Sediment Concentration Profiles and Accumulation Trends

Sediment environments represent the primary long-term reservoir for 2,2',3,4,4',5',6-Heptabromodiphenyl ether accumulation, with concentration profiles providing detailed records of historical contamination patterns [6] [11]. Vertical distribution studies in sediment cores consistently demonstrate exponential increases in concentration from deeper layers toward the sediment surface, reflecting the temporal progression of environmental releases [6] [27].

The Clyde Estuary sediment cores provide exemplary documentation of accumulation trends, with concentrations ranging from baseline levels of 5 micrograms per kilogram at 67 centimeters depth to maximum values of 727 micrograms per kilogram near the surface [6]. The concentration profiles exhibit smooth gradual increases from deeper sediments, followed by rapid exponential increases within the uppermost sediment layers [6].

Lake sediment studies across North America reveal latitudinal gradients in deposition fluxes, with concentrations declining exponentially with increasing distance from industrial source regions [27]. The empirical half-distance for atmospheric transport and deposition was determined to be approximately half that observed for polychlorinated biphenyls, indicating more limited long-range transport capability [27].

Accumulation rates demonstrate strong correlations with proximity to urban and industrial centers, with the highest sedimentation fluxes observed near electronic waste processing facilities and areas of intensive electronics manufacturing [15] [20]. Chinese coastal sediments near electronic waste recycling operations exhibit concentrations reaching several hundred nanograms per gram dry weight, representing some of the highest global levels documented [20] [42].

Sediment organic carbon content serves as a primary controlling factor for accumulation, with estimated organic carbon partition coefficients of 89,000 indicating extremely strong sorption affinity [5]. This high sorption capacity results in sediment concentrations typically 100 to 1000 times greater than corresponding water phase concentrations [5] [11].

The compound exhibits minimal biodegradation in sediment environments, with standard biodegradation tests showing less than 2.4 percent degradation after 93 days of incubation [5]. This recalcitrance to biological breakdown contributes to long-term persistence and accumulation in sedimentary deposits [5].

Atmospheric Transport and Deposition Mechanisms

Atmospheric transport represents a critical mechanism for the global distribution of 2,2',3,4,4',5',6-Heptabromodiphenyl ether, facilitating contamination of remote regions far from direct emission sources [7] [10] [19]. The compound partitions predominantly to atmospheric particulates due to its high molecular weight and low vapor pressure, with vapor phase concentrations representing less than 10 percent of total atmospheric burden [10] [11].

Long-range atmospheric transport modeling indicates characteristic travel distances substantially shorter than lighter polybrominated diphenyl ether congeners, with empirical half-distances approximately 50 percent of those observed for polychlorinated biphenyls [7] [27]. Despite these limitations, atmospheric transport mechanisms successfully deliver measurable quantities to Arctic regions and other remote environments [7] [9].

Atmospheric concentrations exhibit strong seasonal variations, with maximum levels typically observed during warmer months due to enhanced volatilization from surface reservoirs [10] [26]. Norwegian background monitoring stations recorded annual average concentrations of 0.006 to 0.018 nanograms per cubic meter, with notable seasonal fluctuations [9]. Temperature-dependent partitioning between vapor and particulate phases drives these seasonal patterns, with higher temperatures favoring increased atmospheric mobility [10].

Deposition mechanisms include both wet and dry processes, with atmospheric deposition samplers measuring total deposition rates up to several nanograms per square meter per day [19]. Wet deposition through precipitation scavenging represents the dominant removal mechanism for particle-associated compounds, while dry deposition occurs through gravitational settling and impaction processes [19] [27].

Vegetation surfaces serve as important intermediate reservoirs, with modeling studies indicating that approximately 50 percent of deposited material subsequently revolatilizes from foliage surfaces [7]. This revolatilization mechanism enables multiple deposition and volatilization cycles, facilitating gradual migration through series of atmospheric transport hops [7].

The forest filter effect contributes significantly to atmospheric removal in forested regions, with enhanced deposition rates observed in areas of dense vegetation coverage [27]. This mechanism proves particularly important during dry weather periods when precipitation scavenging is minimal [27].

Comparative Analysis of 2,2',3,4,4',5',6-Heptabromodiphenyl ether Levels in Various Environmental Matrices

Comparative analysis across environmental matrices reveals distinct concentration patterns reflecting the physicochemical properties and environmental fate processes governing 2,2',3,4,4',5',6-Heptabromodiphenyl ether distribution [11] [16] [23]. Sediment concentrations consistently exceed those in overlying water by factors of 100 to 1000, demonstrating the compound's strong affinity for solid-phase partitioning [5] [11].

Environmental MatrixTypical Concentration RangeGeographic DistributionPrimary Sources
Marine Sediment0.06-14.3 ng/g dwGlobal - highest in industrialized regionsAtmospheric deposition, runoff
Freshwater Sediment1.0-42.4 ng/g dwNorth America, Europe, AsiaIndustrial discharge, runoff
Estuarine Sediment1.91-235 ng/g dwGlobal coastal areasMixed marine-terrestrial inputs
Surface Water25.32-785 ng/LGlobal freshwater bodiesSediment resuspension, discharge
Atmospheric Particulates0.006-0.018 ng/m³Northern Europe, ArcticVolatilization, long-range transport
Marine Biota0.002-0.56 ng/g dwGlobal marine ecosystemsBioaccumulation from water/sediment
Sewage Sludge10-50 ng/g dwGlobal urban centersDomestic and industrial waste

Biological tissues demonstrate bioaccumulation potential with bioconcentration factors ranging from less than 4 to 29, indicating moderate bioaccumulation capacity in aquatic organisms [5] [16]. Biota concentrations typically range from 0.002 to 0.56 nanograms per gram dry weight in marine organisms, with higher concentrations observed in species occupying elevated trophic levels [11] [16].

The compound exhibits preferential accumulation in carnivorous aquatic species compared to herbivorous organisms, with concentrations in carnivores significantly exceeding those in herbivores and omnivores [16]. This pattern reflects trophic transfer and biomagnification processes, although the magnitude of biomagnification remains lower than observed for lighter polybrominated diphenyl ether congeners [16].

Urban environments consistently demonstrate elevated concentrations compared to rural and remote locations across all environmental matrices [15] [25]. Urban soil concentrations range from 2.6 to 8.5 nanograms per gram dry weight, while remote areas typically exhibit levels below 0.8 nanograms per gram [15] [25].

Sewage sludge represents a concentrated source matrix, with concentrations typically ranging from 10 to 50 nanograms per gram dry weight in municipal treatment facilities [20] [22]. These elevated sludge concentrations reflect the compound's resistance to biodegradation during wastewater treatment processes and its tendency to partition to suspended solids [20].

Environmental CompartmentConcentration RatioDriving FactorsEnvironmental Significance
Sediment vs Water100-1000:1Lipophilicity, sorption to organic matterSediment acts as major reservoir
Marine vs Freshwater1-10:1Salinity effects, different sourcesMarine systems show global transport
Urban vs Remote10-100:1Proximity to emission sourcesAnthropogenic sources dominate
Biota vs Abiotic10-100:1Bioaccumulation, lipid contentBiological magnification occurs
Particulate vs Dissolved90-99:1-10%Partitioning coefficients, particle sizeAtmospheric transport mechanism

2,2',3,4,4',5',6-Heptabromodiphenyl ether exhibits extremely limited mobility in terrestrial environments. Its high organic carbon-water partition coefficient (Koc) is estimated at 89,000 to over 1,000,000, indicating strong sorption to soil organic matter and minimal leaching potential [1] [2]. Volatilization from moist or dry soil surfaces is negligible, as reflected by its very low vapor pressure (3.3 × 10⁻¹⁰ mm Hg at 25°C) and Henry's Law constant (1.9 × 10⁻⁷ atm·m³/mol) [1]. Biodegradation in soil is not expected; studies with related compounds show less than 2.4% mineralization after 93 days, confirming its recalcitrance under aerobic conditions [1].

PropertyValue/ObservationReference
Organic carbon-water partition coefficient (Koc)89,000 – 115,000,000 [1] [2]
Vapor pressure (25°C)3.3 × 10⁻¹⁰ mm Hg [1]
Henry's Law constant1.9 × 10⁻⁷ atm·m³/mol [1]
Biodegradation in soilNot expected; <2.4% CO₂ after 93 days [1]

Aquatic Transport Dynamics and Partitioning Behavior

In aquatic environments, 2,2',3,4,4',5',6-Heptabromodiphenyl ether strongly partitions to suspended solids and sediments due to its high Koc and low water solubility (estimated at 2.2 × 10⁻⁷ mg/L) [2]. Volatilization from water surfaces is negligible, and the compound is not expected to remain in the dissolved phase. Its moderate bioconcentration factor (BCF ~29) suggests some potential for accumulation in aquatic organisms, though this is less pronounced than for lower-brominated congeners [1].

PropertyValue/ObservationReference
Water solubility (estimated)2.2 × 10⁻⁷ mg/L [2]
Koc (organic carbon-water partition)89,000 – 115,000,000 [1] [2]
Bioconcentration factor (BCF)29 [1]
Volatilization from waterNot significant [1] [2]
Sediment-water partition coefficient (Ksed)1,395,001 [2]

Atmospheric Transformation Processes

Upon release to the atmosphere, 2,2',3,4,4',5',6-Heptabromodiphenyl ether is expected to exist almost exclusively in the particulate phase due to its extremely low vapor pressure [1]. Removal from the atmosphere occurs primarily through wet and dry deposition. The compound undergoes slow degradation via reaction with photochemically produced hydroxyl radicals, with an estimated atmospheric half-life of approximately 53 days at typical hydroxyl radical concentrations [1].

PropertyValue/ObservationReference
Atmospheric phaseParticulate [1]
Vapor pressure (25°C)3.3 × 10⁻¹⁰ mm Hg [1]
Atmospheric half-life (hydroxyl radical)~53 days [1]
Removal mechanismsWet/dry deposition [1]

Abiotic Degradation Pathways

Photolytic Degradation Kinetics

Photolytic degradation of highly brominated diphenyl ethers, including 2,2',3,4,4',5',6-Heptabromodiphenyl ether, is relatively slow in natural environmental matrices. The rate constant for the vapor-phase reaction with hydroxyl radicals is estimated at 3.0 × 10⁻¹³ cm³/molecule·s at 25°C, which translates to an atmospheric half-life of about 53 days [1]. In water and soil, photolytic debromination is possible but is generally less efficient for heptabrominated congeners than for lower-brominated analogues [3] [4]. Photolytic rates increase with the number of bromine atoms, but environmental factors such as the presence of organic matter and light attenuation further limit degradation.

ParameterValue/ObservationReference
Vapor-phase photolysis rate (k)3.0 × 10⁻¹³ cm³/molecule·s [1]
Atmospheric photolytic half-life~53 days [1]
Relative photolysis rateSlower than lower-brominated PBDEs [3] [4]

Hydrolytic Stability Parameters

2,2',3,4,4',5',6-Heptabromodiphenyl ether is highly resistant to hydrolysis under environmental conditions. The molecule lacks hydrolyzable functional groups, and hydrolysis is not considered a significant degradation pathway in either neutral or basic aqueous environments [1] [2].

ParameterValue/ObservationReference
Hydrolytic stabilityVery high; no significant hydrolysis [1] [2]
Functional groupsNo hydrolyzable moieties [1] [2]

Environmental Persistence Factors and Half-life Estimations

The environmental persistence of 2,2',3,4,4',5',6-Heptabromodiphenyl ether is pronounced, with negligible biodegradation and slow abiotic transformation. In soils and sediments, the compound is expected to persist for years due to strong sorption and resistance to degradation [1] [2]. Atmospheric half-life is approximately 53 days, but in terrestrial and aquatic compartments, the half-life can extend to several years, as indicated by environmental monitoring and modeling studies [1] [5].

Environmental CompartmentEstimated Half-lifeReference
Atmosphere~53 days [1]
Soil/SedimentYears (multi-year persistence) [1] [5]
Water (dissolved phase)Not significant (partitions to sediment) [1] [2]

Summary Table: Key Environmental Fate Properties of 2,2',3,4,4',5',6-Heptabromodiphenyl Ether

PropertyValue/ObservationReference
Koc89,000 – 115,000,000 [1] [2]
Water solubility2.2 × 10⁻⁷ mg/L [2]
Vapor pressure (25°C)3.3 × 10⁻¹⁰ mm Hg [1]
Henry's Law constant1.9 × 10⁻⁷ atm·m³/mol [1]
Biodegradation (soil, aerobic)Not significant [1]
Atmospheric half-life~53 days [1]
Soil/sediment half-lifeYears [1] [5]
Hydrolytic stabilityVery high [1] [2]
BCF29 [1]

XLogP3

8.3

LogP

8.27 (LogP)

UNII

6M82N9DXAI

MeSH Pharmacological Classification

Flame Retardants

Other CAS

207122-16-5

Wikipedia

2,2',3,4,4',5',6-heptabromodiphenyl ether

Biological Half Life

44.67 Days

Dates

Last modified: 08-15-2023

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